molecular formula C15H19ClO B1236550 Brasilenyne CAS No. 71778-84-2

Brasilenyne

Cat. No.: B1236550
CAS No.: 71778-84-2
M. Wt: 250.76 g/mol
InChI Key: SMJVVUACAPVPDN-MSYNORJISA-N
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Description

Brasilenyne is a complex organic compound with a unique structure that includes a chlorine atom, an ethyl group, and a pent-2-en-4-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brasilenyne involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxonine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorine atom: This step typically involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the ethyl group: This can be done through an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the pent-2-en-4-ynyl group: This step involves a coupling reaction, such as a Sonogashira coupling, using a suitable alkyne and an alkene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Brasilenyne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Brasilenyne involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity and downstream signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Brasilenyne: shares similarities with other chlorinated oxonine derivatives and compounds with similar functional groups.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71778-84-2

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine

InChI

InChI=1S/C15H19ClO/c1-3-5-7-12-15-14(16)11-9-6-8-10-13(4-2)17-15/h1,5-10,13-15H,4,11-12H2,2H3/b7-5+,9-6-,10-8+

InChI Key

SMJVVUACAPVPDN-MSYNORJISA-N

SMILES

CCC1C=CC=CCC(C(O1)CC=CC#C)Cl

Isomeric SMILES

CCC1/C=C/C=C\CC(C(O1)C/C=C/C#C)Cl

Canonical SMILES

CCC1C=CC=CCC(C(O1)CC=CC#C)Cl

Synonyms

brasilenyne

Origin of Product

United States

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